(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c20-9-14(7-12-1-4-15(22)5-2-12)19-21-16(10-25-19)13-3-6-17-18(8-13)24-11-23-17/h1-8,10,22H,11H2/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJFAHMHCMIATE-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC=C(C=C4)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile backbone, suggest a variety of interactions with biological targets. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.
Structural Characteristics
The structural complexity of This compound contributes to its diverse biological activities. The key structural components are:
- Thiazole Ring : Often associated with antimicrobial and anticancer properties.
- Benzo[d][1,3]dioxole Moiety : Known for enhancing antioxidant activity.
- Acrylonitrile Backbone : Linked to cytotoxic effects against cancer cells.
Structural Features Table
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Thiazole Ring | Heterocyclic structure | Antimicrobial, anticancer |
| Benzo[d][1,3]dioxole | Aromatic compound | Antioxidant |
| Acrylonitrile Backbone | Unsaturated nitrile | Cytotoxicity against cancer |
Anticancer Properties
Preliminary studies indicate that this compound exhibits notable cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the interaction with cellular pathways that regulate cell proliferation and apoptosis. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell growth through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The thiazole ring present in the compound is linked to antimicrobial properties. Research has shown that derivatives containing thiazole exhibit activity against a range of bacterial and fungal strains. This suggests that This compound may possess similar antimicrobial efficacy.
Anti-inflammatory Effects
The presence of the hydroxy group on the phenyl ring may enhance the anti-inflammatory potential of this compound. Studies on related compounds have indicated that hydroxylated phenolic structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of similar thiazole derivatives revealed that compounds with the thiazole structure exhibited IC50 values in the micromolar range against several cancer cell lines (e.g., MCF-7, HeLa). The specific IC50 value for This compound is yet to be determined but is anticipated to follow this trend based on structural similarity.
Study 2: Antimicrobial Activity Assessment
In vitro tests demonstrated that thiazole-containing compounds showed significant activity against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents based on this compound's structure.
Study 3: Anti-inflammatory Mechanism Investigation
Research into similar phenolic compounds indicated their ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers. This mechanism may also be applicable to This compound , warranting further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole and Aryl Groups
The structural and functional diversity of analogous compounds arises from substitutions on the thiazole ring and the acrylonitrile-linked aryl group. Key comparisons include:
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Hydroxyl Position : The para-hydroxyl group in the target compound vs. meta-hydroxyl in ’s analog may influence hydrogen-bonding patterns and receptor selectivity.
- Isomerism : The Z-configuration in the target compound introduces steric hindrance between the thiazole and aryl groups, unlike the E-isomers in , which adopt extended conformations .
Q & A
Basic: What are the standard synthetic routes for (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via a condensation reaction between a thiosemicarbazide derivative and an appropriate oxo-compound. Key steps include:
- Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an oxo-compound in a DMF/acetic acid mixture for 2 hours .
- Recrystallization from DMF-ethanol or DMF-acetic acid to isolate the (Z)-isomer.
Optimization Variables: - Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Catalyst Loading: Sodium acetate acts as a base to deprotonate intermediates, with molar ratios (e.g., 1:2 thiosemicarbazide:sodium acetate) critical for yield .
- Temperature Control: Prolonged reflux (>2 hours) may promote isomerization; monitor via TLC or HPLC.
Basic: How is the (Z)-stereochemistry of this acrylonitrile derivative confirmed experimentally?
Methodological Answer:
- 1H NMR Spectroscopy: The coupling constant () between the α,β-protons of the acrylonitrile moiety typically falls within 10–12 Hz for the (Z)-isomer, compared to 12–16 Hz for the (E)-isomer .
- X-ray Crystallography: Single-crystal analysis resolves spatial arrangement. For example, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile showed a dihedral angle of 15.2° between aromatic rings, confirming the (Z)-configuration .
Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) using AMBER or CHARMM force fields.
Advanced: How can researchers design assays to evaluate this compound’s neurogenic activity in adult hippocampal models?
Methodological Answer:
- In Vitro Models:
- In Vivo Models:
- Controls: Include positive controls (e.g., BDNF) and vehicle (DMSO <0.1%).
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on the acrylonitrile moiety?
Methodological Answer:
- Substituent Variation:
- Biological Testing:
Basic: What analytical techniques are used to assess the compound’s purity and stability under physiological conditions?
Methodological Answer:
- HPLC-MS: Reverse-phase C18 column (ACN/water gradient); monitor degradation products at 37°C in PBS (pH 7.4) over 24–72 hours .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C suggests thermal stability).
- UV-Vis Spectroscopy: Track absorbance changes at (~300 nm for acrylonitrile derivatives) in buffered solutions .
Advanced: How can molecular docking elucidate this compound’s interaction with putative targets like estrogen receptors?
Methodological Answer:
- Target Selection: Retrieve crystal structures (e.g., ERα PDB: 1A52) from the RCSB Protein Data Bank.
- Docking Workflow:
- Validation: Compare docking scores with known agonists/antagonists (e.g., tamoxifen).
Advanced: What experimental controls are critical when studying isomerization during synthesis?
Methodological Answer:
- Kinetic vs. Thermodynamic Control:
- Quenching Methods: Rapid cooling and acidification (pH 4–5) stabilize the (Z)-configuration.
- Analytical Monitoring: Use chiral HPLC (Chiralpak AD-H column) to resolve isomers; track retention time shifts .
Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities for preclinical studies?
Methodological Answer:
- Solvent Volume Reduction: Replace DMF with ethanol/water mixtures for safer large-scale reflux .
- Catalyst Recycling: Recover sodium acetate via filtration and reuse (yield loss <5% after three cycles).
- Purification: Switch from column chromatography to recrystallization (e.g., ethanol/water 7:3 v/v) to minimize solvent waste .
Advanced: How can in silico toxicity prediction models guide the prioritization of derivatives for in vivo testing?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ProTox-II to estimate:
- Read-Across Analysis: Compare structural alerts (e.g., nitrile group) with known toxicophores in ToxCast databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
